molecular formula C20H22N4O6 B14084453 N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide CAS No. 6624-36-8

N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

Katalognummer: B14084453
CAS-Nummer: 6624-36-8
Molekulargewicht: 414.4 g/mol
InChI-Schlüssel: ROEMVDFZWVQMFZ-IINORCHSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is an organic compound known for its unique structural properties and potential applications in various fields. This compound features two 3,4-dimethoxyphenyl groups attached to an oxamide backbone through imine linkages, making it a versatile molecule for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and oxamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide involves its interaction with molecular targets through its imine and oxamide functional groups. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N’-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide is unique due to its specific substitution pattern with methoxy groups, which influences its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and stability.

Eigenschaften

CAS-Nummer

6624-36-8

Molekularformel

C20H22N4O6

Molekulargewicht

414.4 g/mol

IUPAC-Name

N,N'-bis[(Z)-(3,4-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H22N4O6/c1-27-15-7-5-13(9-17(15)29-3)11-21-23-19(25)20(26)24-22-12-14-6-8-16(28-2)18(10-14)30-4/h5-12H,1-4H3,(H,23,25)(H,24,26)/b21-11-,22-12-

InChI-Schlüssel

ROEMVDFZWVQMFZ-IINORCHSSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C(=O)N/N=C\C2=CC(=C(C=C2)OC)OC)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.